molecular formula C15H16ClNO2S B4394952 1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

Cat. No. B4394952
M. Wt: 309.8 g/mol
InChI Key: WWQZZKIEYIRZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. Celecoxib has been widely used in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease.

Mechanism of Action

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide works by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By inhibiting this enzyme, celecoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for causing pain and inflammation. In addition, celecoxib has been found to reduce the production of cytokines, which are involved in the inflammatory response. 1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide has also been shown to reduce the production of angiogenic factors, which are involved in the growth of blood vessels.

Advantages and Limitations for Lab Experiments

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of COX-2 in various diseases. However, one limitation is that it can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on celecoxib. One area of interest is its potential use in the treatment of Alzheimer's disease. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects. Another area of interest is its potential use in the treatment of other types of cancer, such as breast cancer and lung cancer. Finally, further research is needed to better understand the biochemical and physiological effects of celecoxib, particularly in relation to its anti-inflammatory and anticancer properties.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it an effective treatment for pain and inflammation associated with arthritis. In addition, celecoxib has been found to have anticancer properties, particularly in the treatment of colorectal cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-12-7-4-6-10-15(12)17-20(18,19)11-13-8-3-5-9-14(13)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQZZKIEYIRZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.